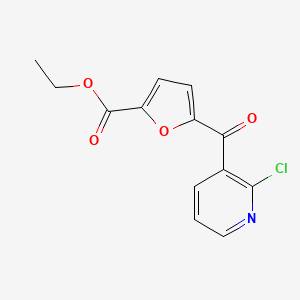

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine

Descripción

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a 5-ethoxycarbonyl-2-furoyl substituent at the 3-position of the pyridine ring. This compound is part of a broader class of halogenated pyridines, which are pivotal intermediates in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)10-6-5-9(19-10)11(16)8-4-3-7-15-12(8)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWHBBKVYARLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641790 | |

| Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-83-0 | |

| Record name | Ethyl 5-[(2-chloro-3-pyridinyl)carbonyl]-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine typically involves the reaction of 2-chloronicotinoyl chloride with ethyl 5-furoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furoyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ethoxycarbonyl group can be reduced to an alcohol or other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Carboxylic acids or other oxidized products.

Reduction Reactions: Alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe or ligand in biochemical assays and studies.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity in Pyridine Derivatives

The structural uniqueness of 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine lies in its combination of a halogen (chlorine) and a complex ester-linked furoyl group. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Research and Industrial Implications

- Pharmaceutical Potential: The ethoxycarbonyl-furoyl group may offer unique binding motifs in kinase inhibitors or antimicrobial agents, but its instability (evidenced by discontinuation) necessitates structural optimization .

Actividad Biológica

2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data from various studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chloro group and a furoyl moiety. The ethoxycarbonyl group enhances its solubility and biological activity.

Biological Activity Overview

Recent investigations highlight several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. Specific studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways.

- Antiviral Activity : The compound has also been investigated for its antiviral properties, particularly against coronaviruses. Its mechanism may involve the inhibition of viral replication through interaction with specific viral proteins.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of key biological processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Studies : In one study, this compound was tested against a panel of bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 20 | Ciprofloxacin |

| Escherichia coli | 18 | Ciprofloxacin |

| Pseudomonas aeruginosa | 15 | Ciprofloxacin |

- Anticancer Activity : A study evaluating its effects on cancer cell lines demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 10 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as acylation, amidation, and condensation. For example, Lewis acid catalysts (e.g., AlCl₃) can facilitate acylation of pyridine derivatives, as demonstrated in the synthesis of structurally related compounds . Optimization may include varying solvent systems (e.g., dichloromethane vs. THF), temperature gradients, and stoichiometric ratios of reagents. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the substitution pattern on the pyridine ring and ester/furoyl groups. For example, coupling constants in aromatic regions help distinguish between ortho, meta, or para substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the ethoxycarbonyl and furoyl moieties .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (~600–800 cm⁻¹) provide functional group confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Monitor for respiratory irritation (target organ: respiratory system) and avoid exposure to moisture, which may hydrolyze the ethoxycarbonyl group .

- Waste disposal should follow institutional guidelines for halogenated organic compounds, with neutralization prior to disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer : Systematic studies under controlled conditions (e.g., pH, temperature, light exposure) are necessary. For example:

- Hydrolysis Studies : Compare stability in aqueous vs. anhydrous solvents using kinetic assays.

- DFT Calculations : Predict reactive sites (e.g., electrophilic substitution at the 2-chloro position) to guide experimental validation .

- Controlled Replication : Reproduce conflicting studies with identical reagents/purification methods to isolate variables .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in cancer research?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Structural analogs, such as 2-chloro-3-(benzimidazolyl)quinolines, have shown apoptosis induction via caspase-3 activation .

- Structure-Activity Relationship (SAR) : Modify the ethoxycarbonyl or furoyl groups to study their role in bioactivity. For example, replacing the ethoxy group with methyl or tert-butyl esters could alter membrane permeability .

Q. How can cross-coupling reactions be leveraged to functionalize the pyridine ring for targeted applications?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use boronic ester derivatives (e.g., pinacol boronate at the 3-position) to introduce aryl/heteroaryl groups. This requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., Na₂CO₃ in DMF/H₂O) .

- Sonogashira Coupling : Introduce alkynyl groups using trimethylsilyl-protected acetylenes, followed by deprotection for further functionalization .

Q. What advanced analytical methods are used to study degradation pathways or byproduct formation during synthesis?

- Methodological Answer :

- LC-MS/MS : Identify trace impurities or degradation products with tandem MS fragmentation.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regioselectivity in reactions .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track reaction progress and detect unstable intermediates .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

- Methodological Answer :

- Conduct solubility tests in a standardized solvent panel (e.g., water, ethanol, DMSO, hexane) under controlled temperatures.

- Compare results with computational solubility predictions using Hansen solubility parameters or COSMO-RS models .

- Consider crystallinity differences (e.g., amorphous vs. crystalline forms) that may affect experimental outcomes .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.